Home > Products > Screening Compounds P141643 > TGN 255(sodium salt)
TGN 255(sodium salt) - 871575-98-3

TGN 255(sodium salt)

Catalog Number: EVT-268255
CAS Number: 871575-98-3
Molecular Formula: C27H36BN3NaO7+
Molecular Weight: 548.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flovagatran sodium is a thrombin inhibitor potentially for the treatment of thrombosis.
Source and Classification

TGN 255 is derived from the class of compounds known as direct thrombin inhibitors, which are used in anticoagulant therapy. These inhibitors are crucial in managing conditions associated with thrombosis, such as deep vein thrombosis and pulmonary embolism. TGN 255 has been investigated for its pharmacological properties and potential therapeutic applications in cardiovascular medicine .

Synthesis Analysis

The synthesis of TGN 255 involves several key steps that ensure the compound's purity and efficacy. While specific methodologies can vary, common approaches include:

  1. Starting Materials: The synthesis typically begins with appropriate precursors that can undergo modifications to introduce the necessary functional groups.
  2. Reactions: Key reactions may include acylation, alkylation, or condensation reactions that facilitate the formation of the core structure of TGN 255.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate TGN 255 in high purity.

For example, one method involves the use of sodium sulfinate derivatives that can be transformed into sulfonamides through specific reaction pathways . The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

TGN 255 has a well-defined molecular structure characterized by its ability to interact selectively with thrombin. The molecular formula of TGN 255 is C₁₈H₁₅ClN₂O₃SNa, indicating the presence of various functional groups that contribute to its biological activity.

  • Structural Features: The compound contains a sulfonamide moiety which is vital for its interaction with thrombin. The presence of chlorine and other substituents enhances its binding affinity.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be utilized to elucidate the three-dimensional conformation of TGN 255, providing insights into its binding interactions with target proteins.
Chemical Reactions Analysis

TGN 255 participates in various chemical reactions typical of sulfonamide compounds:

  1. Oxidation Reactions: TGN 255 can undergo oxidation leading to the formation of sulfonyl derivatives.
  2. Hydrolysis: In aqueous environments, hydrolysis may occur, affecting its stability and efficacy.
  3. Complex Formation: The compound can form complexes with metal ions or other biomolecules, which may influence its pharmacodynamics.

These reactions are essential for understanding the stability and reactivity of TGN 255 in biological systems.

Mechanism of Action

The mechanism of action of TGN 255 primarily involves its competitive inhibition of thrombin:

  • Binding Site Interaction: TGN 255 binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, thereby inhibiting clot formation.
  • Selectivity: Its structural features allow for selective binding to thrombin over other serine proteases, minimizing off-target effects.
  • Pharmacodynamics: Studies have shown that TGN 255 exhibits a rapid onset of action with a predictable pharmacokinetic profile, making it suitable for clinical use .
Physical and Chemical Properties Analysis

TGN 255 exhibits several notable physical and chemical properties:

  • Solubility: As a sodium salt, it demonstrates enhanced solubility in aqueous solutions compared to its free acid form.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characterization studies typically reveal a specific melting point range that aids in confirming purity.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .

Applications

TGN 255 has potential applications in various fields:

  1. Anticoagulant Therapy: Its primary application is as an anticoagulant agent in preventing thromboembolic events.
  2. Research Tool: It serves as a valuable tool in studying thrombin's role in coagulation and related disorders.
  3. Drug Development: Ongoing research focuses on optimizing its structure to enhance efficacy and reduce side effects.

Given its mechanism and properties, TGN 255 represents a promising candidate for further development in clinical settings aimed at improving patient outcomes in thrombotic conditions .

Properties

CAS Number

871575-98-3

Product Name

TGN 255(sodium salt)

IUPAC Name

sodium;[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid

Molecular Formula

C27H36BN3NaO7+

Molecular Weight

548.4 g/mol

InChI

InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/q;+1/t22-,23+,24+;/m1./s1

InChI Key

DJLUJWKUGFKPKU-ZNBHNGSHSA-N

SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na]

Solubility

Soluble in DMSO

Synonyms

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid
TGN 255
TGN-255
TGN255

Canonical SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+]

Isomeric SMILES

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.